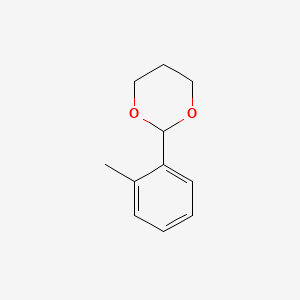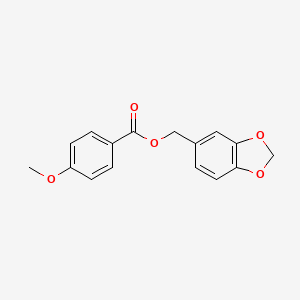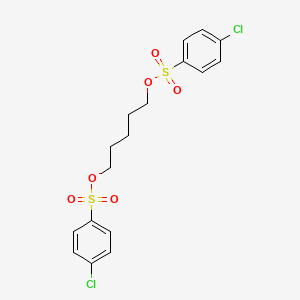
Pentane-1,5-diyl bis(4-chlorobenzenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentane-1,5-diyl bis(4-chlorobenzenesulfonate) is a chemical compound with the molecular formula C17H18Cl2O6S2. It is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentane-1,5-diyl bis(4-chlorobenzenesulfonate) typically involves the reaction of pentane-1,5-diol with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Pentane-1,5-diyl bis(4-chlorobenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: Pentane-1,5-diol and 4-chlorobenzenesulfonic acid are the primary products of hydrolysis.
Applications De Recherche Scientifique
Pentane-1,5-diyl bis(4-chlorobenzenesulfonate) has several applications in scientific research:
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of pentane-1,5-diyl bis(4-chlorobenzenesulfonate) involves its ability to act as a sulfonating agent. It can transfer sulfonate groups to other molecules, thereby modifying their chemical properties. This mechanism is particularly useful in organic synthesis and the modification of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentane-1,5-diyl bis(4-methylbenzenesulfonate): Similar structure but with methyl groups instead of chlorine atoms.
Hexane-1,6-diyl bis(4-chlorobenzenesulfonate): Similar structure but with a hexane backbone instead of pentane.
Uniqueness
Pentane-1,5-diyl bis(4-chlorobenzenesulfonate) is unique due to the presence of chlorine atoms, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in various chemical processes .
Propriétés
Numéro CAS |
6634-71-5 |
|---|---|
Formule moléculaire |
C17H18Cl2O6S2 |
Poids moléculaire |
453.4 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)sulfonyloxypentyl 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C17H18Cl2O6S2/c18-14-4-8-16(9-5-14)26(20,21)24-12-2-1-3-13-25-27(22,23)17-10-6-15(19)7-11-17/h4-11H,1-3,12-13H2 |
Clé InChI |
LPZVOMPCGNTFEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)OCCCCCOS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


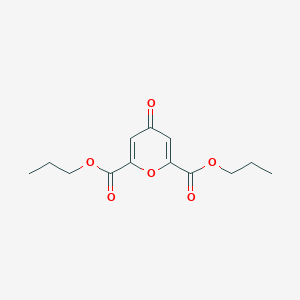
![1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol](/img/structure/B14730057.png)
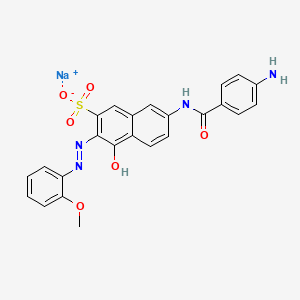
![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)
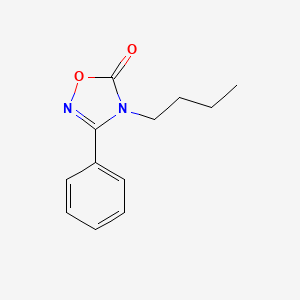
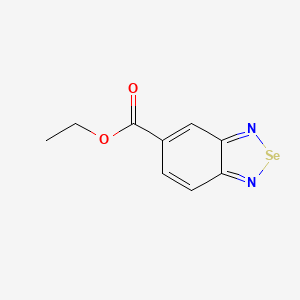
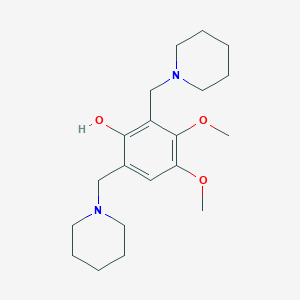
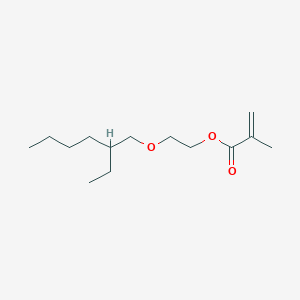
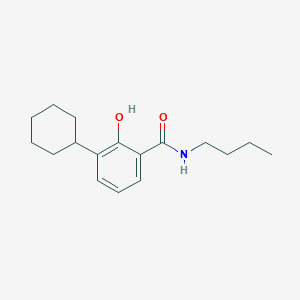
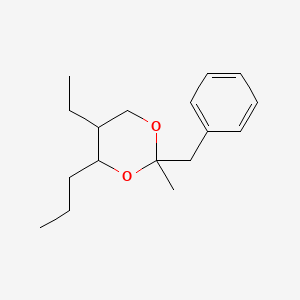
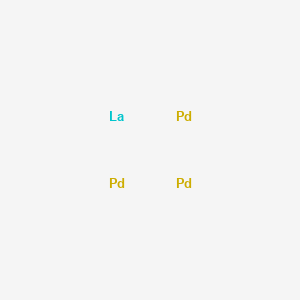
![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)
